N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
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Overview
Description
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a trichloroethyl group, and a dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with 2,2,2-trichloroethyl chloroformate to form the intermediate 1-(4-bromophenoxy)-2,2,2-trichloroethanol. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines.
Oxidation Reactions: The phenoxy group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-[1-(4-aminophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide.
Oxidation: Formation of oxidized phenoxy derivatives.
Scientific Research Applications
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways in cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro groups may participate in redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)-2-methylbenzamide
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)-2-furamide
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)octanamide
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is unique due to the presence of both bromophenoxy and dinitrobenzamide groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H9BrCl3N3O6 |
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Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H9BrCl3N3O6/c16-9-1-3-12(4-2-9)28-14(15(17,18)19)20-13(23)8-5-10(21(24)25)7-11(6-8)22(26)27/h1-7,14H,(H,20,23) |
InChI Key |
BDOUVWHCHJNBAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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